![molecular formula C8H7BrN2 B1525332 5-bromo-2-metil-1H-pirrolo[3,2-b]piridina CAS No. 1190318-00-3](/img/structure/B1525332.png)
5-bromo-2-metil-1H-pirrolo[3,2-b]piridina
Descripción general
Descripción
“5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the empirical formula C8H7BrN2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
While specific synthesis methods for “5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been synthesized as part of research into potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Molecular Structure Analysis
The molecular structure of “5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methyl group at the 2-position . The SMILES string representation of this compound is Cc1cc2cc(Br)cnc2[nH]1 .
Physical and Chemical Properties Analysis
“5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a solid substance . It has a molecular weight of 211.06 .
Aplicaciones Científicas De Investigación
Inhibidores del Receptor del Factor de Crecimiento de Fibroblastos
“5-bromo-2-metil-1H-pirrolo[3,2-b]piridina” los derivados se han encontrado que son potentes inhibidores de los receptores del factor de crecimiento de fibroblastos (FGFR) . Los FGFR desempeñan un papel esencial en varios tipos de tumores, y el direccionamiento de los FGFR representa una estrategia atractiva para la terapia del cáncer . Estos derivados han mostrado actividades potentes contra FGFR1, 2 y 3 .
Tratamiento del Cáncer de Mama
Los estudios in vitro han demostrado que estos derivados pueden inhibir la proliferación de células de cáncer de mama 4T1 e inducir apoptosis . También inhibieron significativamente la migración e invasión de las células 4T1 .
Vías de Señalización Mediadas por FGFR
La señalización anormal que involucra a los FGFR se ha encontrado con frecuencia en varias malignidades humanas . Los derivados de “this compound” pueden mediar la señalización de los factores de crecimiento de fibroblastos , lo que los convierte en candidatos potenciales para el desarrollo de fármacos anticancerígenos .
Desarrollo y Regeneración Tisular
El eje FGF-FGFR participa en las vías de transducción de señales que regulan el desarrollo de órganos, la proliferación y migración celular, la angiogénesis y otros procesos . Por lo tanto, estos derivados podrían usarse potencialmente en el desarrollo y la regeneración de tejidos .
Síntesis de Derivados de 7-Azaindoles Sustituidos en C3 y C5
“this compound” es un intermedio ampliamente estudiado en la síntesis de derivados de 7-azaindoles sustituidos en C3 y C5 .
Inhibidores de MPS1
Los derivados de “this compound” se han utilizado en el descubrimiento y la optimización de inhibidores de MPS1 potentes y selectivos . Estos inhibidores pueden estabilizar una conformación inactiva de MPS1, que es incompatible con la unión de ATP y sustrato-péptido . Han mostrado un perfil farmacocinético oral favorable y una inhibición dependiente de la dosis de MPS1 en un modelo de xenotrasplante tumoral humano HCT116 .
Mecanismo De Acción
Target of Action
The primary targets of 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
It’s known that 7-azaindoles derivatives, a category of compounds to which this compound belongs, show a wide range of biological activities
Safety and Hazards
The compound is classified as a combustible solid . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with fibroblast growth factor receptors (FGFRs), where derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation, differentiation, and survival. The binding of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine to these receptors can inhibit their activity, thereby affecting downstream signaling cascades.
Cellular Effects
The effects of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, derivatives of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine have been observed to inhibit cell proliferation and induce apoptosis . Additionally, this compound can affect the migration and invasion abilities of cancer cells, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes and receptors, leading to inhibition or activation of their activity. For example, its interaction with FGFRs results in the inhibition of receptor autophosphorylation, thereby blocking downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . These pathways are critical for cell growth and survival, and their inhibition can lead to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine in cell culture models has demonstrated sustained inhibitory effects on cell proliferation and migration, although the extent of these effects can diminish over time.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The metabolism of this compound can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can significantly impact its activity and function.
Subcellular Localization
The subcellular localization of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is an important factor in determining its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and its overall efficacy as a therapeutic agent.
Propiedades
IUPAC Name |
5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-7-6(10-5)2-3-8(9)11-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRBSZFBJWCMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


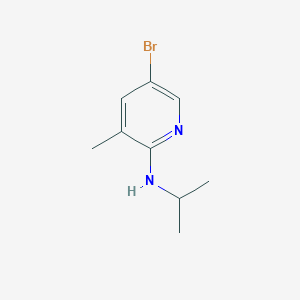
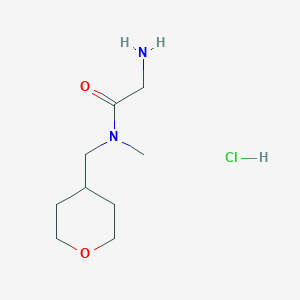
![6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525255.png)
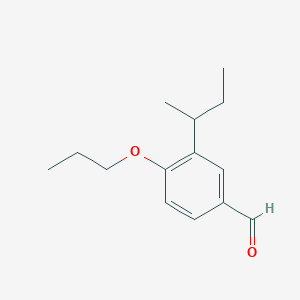
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)
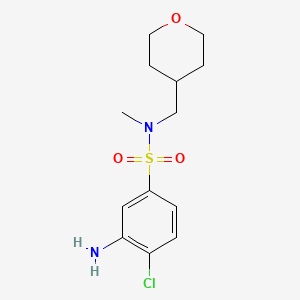
![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)
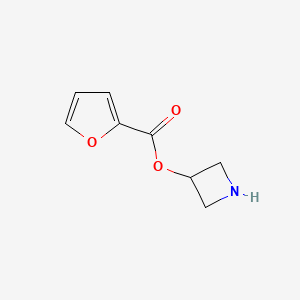
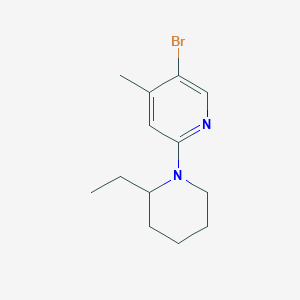
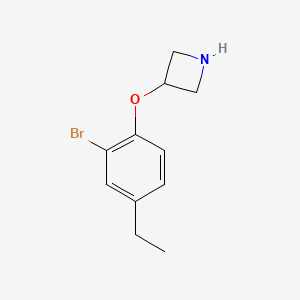
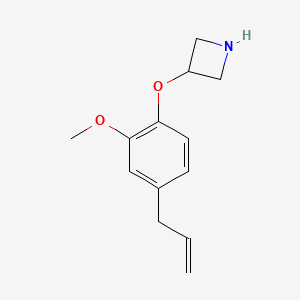
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)
